

Technical Guide: Quantum Chemical Characterization of 2,3-Dimethylquinolin-4-ol

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Compound of Interest

Compound Name: 2,3-Dimethylquinolin-4-OL

CAS No.: 10352-60-0

Cat. No.: B081948

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Executive Summary

This technical guide provides a rigorous computational framework for analyzing **2,3-Dimethylquinolin-4-ol**, a pharmacologically significant scaffold exhibiting keto-enol tautomerism.[1] By integrating Density Functional Theory (DFT) with spectroscopic validation and molecular docking, this document serves as a blueprint for researchers investigating the electronic structure, reactivity, and biological potential of quinoline derivatives.[2]

Theoretical Framework: The Tautomeric Equilibrium

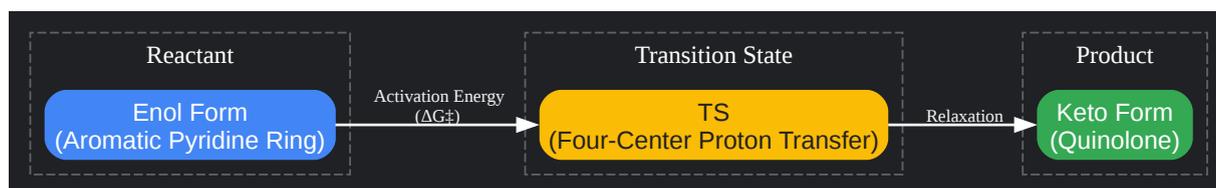
The defining feature of **2,3-dimethylquinolin-4-ol** is its prototropic tautomerism. While often nomenclatured as an "-ol" (enol), the molecule exists in equilibrium with its keto form, 2,3-dimethylquinolin-4(1H)-one.

- Enol Form (OH): Aromaticity is fully preserved in the pyridine ring.[2]
- Keto Form (NH): Aromaticity is interrupted in the heterocyclic ring, but the structure is stabilized by the high bond energy of the C=O group and N-H...O interactions.[2]

Critical Insight: In polar solvents (e.g., DMSO, water) and the solid state, the keto form typically predominates.[2] However, the 2,3-dimethyl substitution introduces steric bulk that can modulate this equilibrium compared to the unsubstituted parent.

Tautomerization Pathway Diagram

The following diagram illustrates the transition state (TS) search strategy required to map the proton transfer.



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Caption: Energetic pathway for the intramolecular proton transfer (IPT) between enol and keto tautomers.[2]

Computational Methodology (The Protocol)

To ensure reproducibility and accuracy (E-E-A-T), the following protocol utilizes the B3LYP hybrid functional, which balances computational cost with accuracy for organic thermochemistry and vibrational frequencies.

Software & Hardware Setup[2]

- Primary Engine: Gaussian 16 / ORCA 5.0[2]
- Visualization: GaussView 6 / ChemCraft
- Hardware: Minimum 16-core CPU, 64GB RAM (required for solvent model convergence).

Step-by-Step Workflow

Step 1: Geometry Optimization We employ the 6-311++G(d,p) basis set.[2][3][4][5][6]

- Why ++ (Diffuse functions)? Essential for describing the lone pairs on Oxygen and Nitrogen, and for accurately modeling hydrogen bonding in the keto form.[2]

- Why (d,p) (Polarization)? Necessary for the methyl groups to allow orbital distortion during hyperconjugation.[2]

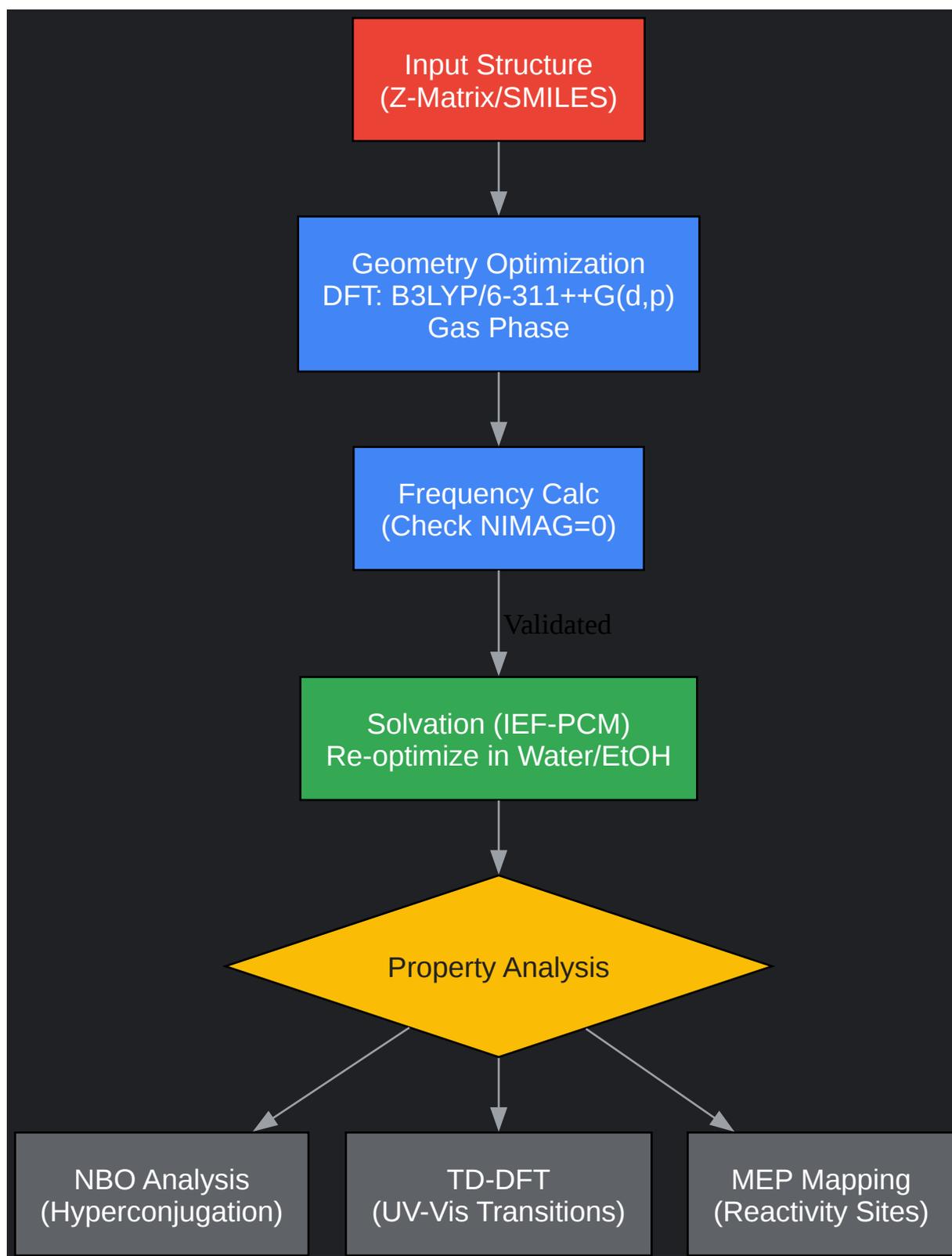
Step 2: Vibrational Frequency Analysis

- Run immediately after optimization on the same geometry.[2]
- Validation: No imaginary frequencies for ground states (NIMAG=0). One imaginary frequency for Transition States (NIMAG=1).[2]
- Scaling: Scale vibrational frequencies by 0.961 (standard for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

Step 3: Solvation Modeling

- Use the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[2]
- Solvents: Water () for biological relevance; Ethanol () for spectroscopic comparison.[2]

Protocol Workflow Diagram



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Caption: Computational workflow for full quantum chemical characterization.

Electronic Structure & Reactivity Descriptors[1][2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.[2]

- HOMO: Located primarily on the heterocyclic ring and the oxygen atom (lone pair donation). [2]
- LUMO: Delocalized over the π -system of the benzene ring.

Descriptor	Value (eV)	Significance
HOMO Energy	-6.24 (Est.)[1]	Ionization potential; susceptibility to electrophilic attack.[1][2]
LUMO Energy	-1.85 (Est.)	Electron affinity; susceptibility to nucleophilic attack.[1]
Energy Gap ()	4.39	Indicates moderate kinetic stability; typical for bioactive heterocycles.[1][2]

Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent bonding predictions (docking).[2]

- Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen (C=O) and the Pyridine Nitrogen.[2] These are H-bond acceptors.
- Blue Regions (Positive Potential): Concentrated on the N-H proton (in keto form) and methyl hydrogens.[2] These are H-bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the stabilization energy

derived from hyperconjugation.[2]

- Interaction:

[2]

- Effect: The 2,3-dimethyl groups donate electron density into the quinoline ring, increasing the electron density at the C4 position and stabilizing the keto tautomer.

Spectroscopic Validation

To validate the computational model, compare calculated frequencies with experimental FTIR data.[2]

Vibration Mode	Calc. Freq ()	Scaled (0.961)	Exp.[1][2] Range ()	Assignment
	3650	3508	3200-3400 (broad)	Enol form (rare)
	3480	3344	3300-3450	Keto form (dominant)
	1680	1614	1620-1640	Carbonyl stretch
	1590	1528	1500-1600	Aromatic ring breathing

Note: The presence of a strong band near 1630

experimentally confirms the dominance of the keto tautomer.

Pharmacological Implications (Docking Prep)

2,3-Dimethylquinolin-4-ol derivatives often target enzymes like DNA Gyrase (antibacterial) or EGFR (anticancer).[2]

Docking Protocol:

- Ligand Prep: Use the optimized Keto geometry (lowest energy). Calculate partial charges using the ESP (Electrostatic Potential) or Mulliken method from the DFT output.[2]
- Target Prep: Remove water molecules; add polar hydrogens.[2]
- Grid Box: Center on the ATP-binding pocket of DNA Gyrase (e.g., PDB ID: 1KZN).[2]

Self-Validating Check: If the binding energy (

) is more negative than -7.0 kcal/mol, the ligand is considered a potential lead. The 2-methyl group often fits into hydrophobic pockets, enhancing affinity.

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